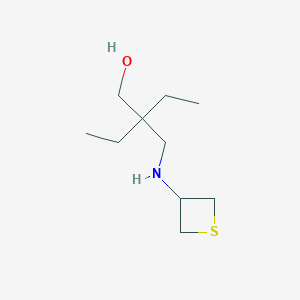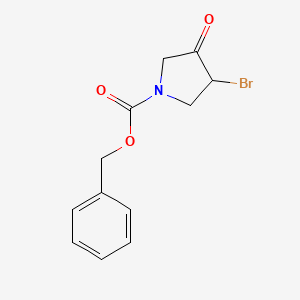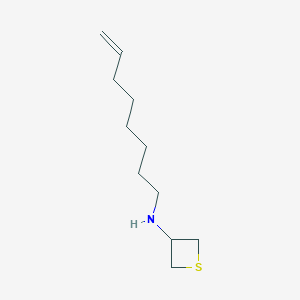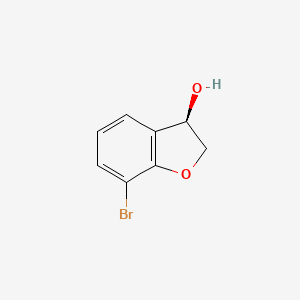
2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol is an organic compound with the molecular formula C10H21NOS. It is a specialized chemical used primarily in research settings. The compound features a thietane ring, which is a four-membered ring containing sulfur, and an amino alcohol functional group. This unique structure makes it an interesting subject for various chemical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol typically involves the reaction of 2-ethyl-2-(hydroxymethyl)butan-1-ol with thietan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted amines.
Aplicaciones Científicas De Investigación
2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol involves its interaction with specific molecular targets. The thietane ring and amino alcohol functional group allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have significant biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-2-((methylamino)methyl)butan-1-ol: Similar structure but with a methylamino group instead of a thietan-3-ylamino group.
1-Butanol, 2-ethyl-: Similar backbone but lacks the thietan-3-ylamino group.
Uniqueness
2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol is unique due to the presence of the thietane ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H21NOS |
|---|---|
Peso molecular |
203.35 g/mol |
Nombre IUPAC |
2-ethyl-2-[(thietan-3-ylamino)methyl]butan-1-ol |
InChI |
InChI=1S/C10H21NOS/c1-3-10(4-2,8-12)7-11-9-5-13-6-9/h9,11-12H,3-8H2,1-2H3 |
Clave InChI |
VUBJBWHYLYKLHE-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CNC1CSC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13012510.png)


![Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13012523.png)



![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)

![2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13012547.png)



